molecular formula C17H20Br2ClNO B12838692 Brompromazine HCl

Brompromazine HCl

Cat. No.: B12838692
M. Wt: 449.6 g/mol
InChI Key: XPSGGWSOMYAOOO-UHFFFAOYSA-N
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Description

Bromazine Hydrochloride (CAS 1808-12-4) is a brominated phenothiazine derivative, structurally characterized by a phenothiazine core substituted with a bromine atom at position 2 and a dimethylaminopropyl side chain (Figure 1). Regulatory standards and analytical certificates for Bromazine Hydrochloride are acknowledged globally, ensuring its quality in manufacturing and research .

Properties

Molecular Formula

C17H20Br2ClNO

Molecular Weight

449.6 g/mol

IUPAC Name

N-(bromomethyl)-2-[(4-bromophenyl)-phenylmethoxy]-N-methylethanamine;hydrochloride

InChI

InChI=1S/C17H19Br2NO.ClH/c1-20(13-18)11-12-21-17(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15;/h2-10,17H,11-13H2,1H3;1H

InChI Key

XPSGGWSOMYAOOO-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br)CBr.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brompromazine Hydrochloride involves several steps. One common method includes the reaction of 2-bromo-10H-phenothiazine with N,N-dimethylpropan-1-amine in the presence of hydrochloric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, Brompromazine Hydrochloride is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product . The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Photolytic and Photocatalytic Degradation

Under UV(A) and visible light, Chlorpromazine undergoes distinct degradation pathways depending on oxygen availability:

Aerobic Conditions (O₂ present):

  • Primary Pathway : Hydroxyl radical (- OH)-mediated oxidation.

    • Key Products :

      • Hydroxylated derivatives (m/z 335, 351, 317) formed via aromatic hydroxylation.

      • Sulfoxides (e.g., chlorpromazine sulfoxide) via S-oxidation.

    • Mechanism :

        • OH radicals abstract hydrogen atoms, leading to aromatic ring hydroxylation or side-chain modifications.

      • No dechlorination observed due to oxygen scavenging electrons .

Anaerobic Conditions (O₂ absent):

  • Primary Pathway : Electron-mediated reduction.

    • Key Products :

      • Dechlorinated products (m/z 301, 285) via C-Cl bond cleavage.

      • Formation of C-OH or C-H bonds via radical recombination with - H or - OH (from water) .

    • Mechanism :

      • Photogenerated electrons reduce Chlorpromazine directly, bypassing - OH involvement.

Metabolic Pathways

Chlorpromazine HCl is extensively metabolized in the liver and kidneys:

  • Key Enzymes : CYP2D6 (major), CYP1A2, CYP3A4 .

  • Primary Metabolites :

    MetaboliteStructural Modification
    NorchlorpromazineN-demethylation of side chain
    Chlorpromazine N-oxideN-oxidation
    3-HydroxychlorpromazineAromatic hydroxylation at C3
    7-HydroxychlorpromazineAromatic hydroxylation at C7
  • Excretion : 20% as unconjugated metabolites (e.g., sulfoxides, N-oxides), 80% as glucuronides .

Degradation in Aqueous Solutions

Sterilization and storage of Chlorpromazine HCl injections lead to two degradation routes:

  • Route 1 (Non-opalescent solutions) :

    • Product : Chlorpromazine sulfoxide (via S-oxidation).

  • Route 2 (Opalescent solutions) :

    • Products :

      • Chlorpromazine N-oxide (poor water solubility).

      • Norchlorpromazine (N-demethylation) .

Thermal Decomposition

Heating Chlorpromazine HCl releases toxic gases:

  • Primary Products :

    • Chlorine (Cl₂), nitrogen oxides (NOₓ), sulfur oxides (SOₓ) .

Critical Data Gaps for Brompromazine

While Chlorpromazine’s reactivity is well-documented, no peer-reviewed data on Brompromazine HCl’s specific reactions were identified in the provided sources. Key inferences for brominated analogs might include:

  • Enhanced photostability due to bromine’s lower electronegativity vs. chlorine.

  • Altered metabolic pathways (e.g., CYP enzyme selectivity).

  • Potential differences in degradation kinetics.

Recommendations for Further Research

To address the brominated analog:

  • Consult specialized databases (e.g., Reaxys, SciFinder) for bromine-specific studies.

  • Investigate bromine’s impact on reaction thermodynamics using computational chemistry.

  • Validate inferred pathways experimentally via LC-MS and NMR.

Comparison with Similar Compounds

Chlorpromazine Hydrochloride (CAS 69-09-0)

Chlorpromazine Hydrochloride, a well-known antipsychotic, shares the phenothiazine backbone but substitutes bromine with chlorine at position 2. Key differences include:

  • Molecular Formula : C₁₇H₁₉ClN₂S·HCl (Chlorpromazine HCl) vs. C₁₇H₁₉BrN₂S·HCl (Bromazine HCl).
  • Pharmacological Profile : Chlorpromazine is widely used for schizophrenia and nausea, with documented impurities such as Chlorpromazine Sulfoxide (Impurity A, CAS 969-99-3) and a dihydrochloride derivative (Impurity B) .
  • Analytical Methods : Chlorpromazine HCl is quantified via oxidation with sodium nitrite in sulfanilic acid medium using flow injection analysis (FIA), achieving high precision and accuracy .

Promazine Hydrochloride

It is used as an antipsychotic and veterinary standard, with pharmacopeial references (USP/EP) ensuring quality .

MCN-6186 HCl (CAS 119615-65-5)

This non-phenothiazine compound (C₂₈H₃₂ClNO₃) features a complex structure with methoxy and styryl groups.

Data Tables: Comparative Analysis

Compound CAS No. Molecular Formula Substituent Molecular Weight Key Impurities
Bromazine HCl 1808-12-4 C₁₇H₁₉BrN₂S·HCl Br 403.77 g/mol Not reported
Chlorpromazine HCl 69-09-0 C₁₇H₁₉ClN₂S·HCl Cl 355.33 g/mol Sulfoxide (CAS 969-99-3)
Promazine HCl - C₁₇H₂₀N₂S·HCl None ~320.88 g/mol Not reported
MCN-6186 HCl 119615-65-5 C₂₈H₃₂ClNO₃ Multiple 466.02 g/mol Not reported

Research Findings and Pharmacological Insights

  • Halogen Impact : Bromine’s larger atomic radius and lipophilicity in Bromazine HCl may enhance blood-brain barrier penetration compared to Chlorpromazine’s chlorine, though evidence on efficacy or toxicity is absent .
  • Impurity Profiles : Chlorpromazine HCl has well-characterized impurities (e.g., sulfoxides), critical for regulatory compliance . Bromazine’s impurities remain undocumented, highlighting a research gap .
  • Analytical Techniques: Chlorpromazine’s quantification via FIA underscores the need for robust methods for halogenated phenothiazines, which could extend to Bromazine with modifications .

Q & A

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Guidelines : Document reaction conditions (temperature, solvent ratios, catalysts) using the Reaction Engineering Database (RED). Share raw NMR/MS files in public repositories (e.g., Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

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